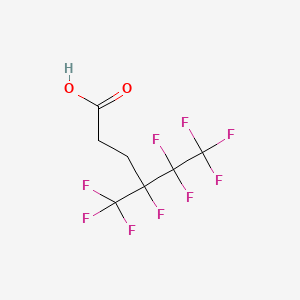

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic Acid

描述

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid (CAS: 239463-95-7) is a highly fluorinated carboxylic acid with the molecular formula C₇H₅F₉O₂ and a molecular weight of 292.1 g/mol . Its structure features a hexanoic acid backbone substituted with six fluorine atoms and a trifluoromethyl (-CF₃) group at the 4-position, resulting in nine total fluorine atoms. This compound is commercially available from suppliers like CymitQuimica and Shanghai PI Chemical Co., with purity levels typically ≥97% . Its high fluorination confers strong electron-withdrawing effects, enhancing acidity and thermal stability compared to non-fluorinated analogs.

属性

IUPAC Name |

4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9O2/c8-4(6(11,12)13,2-1-3(17)18)5(9,10)7(14,15)16/h1-2H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYOGFVCBZQWDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(C(F)(F)F)(F)F)(C(F)(F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379355 | |

| Record name | 3-(Perfluoro-2-butyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239463-95-7 | |

| Record name | 3-(Perfluoro-2-butyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Fluorination and Functionalization Approaches

The preparation of highly fluorinated carboxylic acids such as 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid typically involves:

- Stepwise introduction of fluorine atoms via electrophilic fluorination or nucleophilic fluorination on suitable precursors.

- Trifluoromethylation at the 4-position, often achieved by using trifluoromethylating reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent (TMSCF3).

- Carboxylation to introduce the acid functionality, generally through oxidation of aldehydes or alcohol intermediates or via carbonylation reactions.

However, specific detailed protocols for this exact compound are scarce in open literature, necessitating inference from closely related fluorinated hexanoic acid derivatives and trifluoromethylated fluorocarbon chemistry.

Synthesis via Hexafluoro-4-(trifluoromethyl)hex-2-enoic Acid Intermediate

A closely related compound, (E)-4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hex-2-enoic acid , serves as a synthetic precursor or analog in the preparation of the hexanoic acid derivative. The preparation involves:

- Formation of the hexafluorinated trifluoromethylated alkene acid via condensation or coupling reactions.

- Subsequent hydrogenation or reduction to saturate the double bond, yielding the hexanoic acid structure.

This method relies on controlling stereochemistry and fluorine substitution patterns carefully to maintain the integrity of the trifluoromethyl and hexafluoro motifs.

Use of Fluorinated Alcohols as Precursors

Fluorinated alcohols such as 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexan-1-ol have been identified as intermediates in the synthesis of the acid form. The preparation route includes:

- Synthesis of the fluorinated alcohol via selective fluorination of hexanol derivatives or via addition reactions on fluorinated alkenes.

- Oxidation of the alcohol group to the corresponding carboxylic acid using standard oxidation protocols (e.g., Jones oxidation, TEMPO-mediated oxidation).

This approach allows for controlled introduction of functional groups and fluorine atoms.

Catalytic and Metal-Mediated Methods

Research indicates that metal-catalyzed transformations, including nickel or titanium-based catalysis, can facilitate the formation of fluorinated acids from suitable precursors. For example:

- Titanium salt-mediated reactions with glyoxylate derivatives and dihydrofuran analogs can yield fluorinated intermediates.

- Nickel-catalyzed dynamic kinetic resolution methods have been employed for the preparation of trifluoromethylated amino acids, suggesting potential applicability to fluorinated hexanoic acid derivatives.

These catalytic methods offer advantages in stereoselectivity and scalability.

Detailed Data Table of Preparation Methods

Research Findings and Practical Considerations

- Scalability: Dynamic kinetic resolution and metal-catalyzed approaches have demonstrated feasibility on multi-gram scales with good yields and stereoselectivity, suggesting practical routes for industrial synthesis.

- Purity and Yield: The presence of multiple fluorine atoms demands stringent control of reaction parameters to avoid side reactions and to maintain high purity of the acid product.

- Environmental and Safety Aspects: Handling of fluorinating agents and trifluoromethylating reagents requires appropriate safety measures due to their toxicity and reactivity.

- Analytical Characterization: The compound and intermediates are typically characterized by NMR (including ^19F NMR), mass spectrometry, and IR spectroscopy to confirm fluorine incorporation and acid functionality.

化学反应分析

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields perfluorinated carboxylic acids, while reduction produces fluorinated alcohols .

科学研究应用

Pharmaceutical Applications

HFTHA is being explored for its potential use in drug development. The fluorinated structure can enhance the pharmacokinetic properties of pharmaceutical compounds. For instance:

- Fluorinated Drug Candidates : Research indicates that incorporating fluorine into drug molecules can improve their metabolic stability and bioavailability. HFTHA derivatives may serve as intermediates in synthesizing new pharmaceuticals with enhanced efficacy and reduced side effects .

Material Science

In material science, HFTHA is used in the development of advanced materials with specific properties:

- Fluoropolymer Production : HFTHA can be utilized to create fluoropolymers that exhibit excellent chemical resistance and thermal stability. These materials are essential in applications such as coatings, seals, and gaskets in harsh environments .

- Surface Modification : The compound can be employed in surface treatments to impart hydrophobicity and oleophobicity to various substrates. This property is particularly useful in the electronics industry for protecting components from moisture and contaminants .

Analytical Chemistry

HFTHA finds applications in analytical chemistry as a reagent:

- Chromatographic Techniques : It can be used as a derivatizing agent in gas chromatography (GC) and liquid chromatography (LC) to enhance the detection of analytes by improving their volatility or solubility .

Environmental Applications

The environmental impact of fluorinated compounds is a growing concern; however, HFTHA may play a role in developing environmentally friendly alternatives:

- Green Chemistry Initiatives : Research into using HFTHA as a precursor for biodegradable fluorinated compounds is ongoing. These compounds could potentially replace more harmful substances currently used in various applications .

Case Study 1: Drug Development

In a study published by researchers at a leading pharmaceutical company, HFTHA was utilized to modify an existing drug candidate. The incorporation of HFTHA into the molecular structure resulted in a compound with improved metabolic stability and a significant increase in bioavailability compared to its non-fluorinated counterpart.

Case Study 2: Material Coatings

A research team investigated the use of HFTHA-derived fluoropolymers for protective coatings on electronic devices. The results demonstrated that devices coated with these materials exhibited superior resistance to moisture and chemical exposure, leading to enhanced longevity and performance.

作用机制

The mechanism of action of 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The high electronegativity of fluorine atoms enhances these interactions, making the compound effective in binding to specific sites on enzymes or receptors. This can modulate the activity of these targets, leading to various biological effects .

相似化合物的比较

Perfluoroalkyl Carboxylic Acids

Perfluoroalkyl carboxylic acids (PFCAs) are a class of fully fluorinated compounds with varying chain lengths. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight | Fluorine Atoms | CAS Number |

|---|---|---|---|---|

| Target Compound | C₇H₅F₉O₂ | 292.1 | 9 | 239463-95-7 |

| Perfluorohexanoic Acid (PFHxA) | C₆HF₁₁O₂ | 314.05 | 11 | 307-24-4 |

| Perfluoroheptanoic Acid (PFHpA) | C₇HF₁₃O₂ | 364.06 | 13 | 375-85-9 |

| 2,2,3,3,4,4,5,6,6,6-Decafluoro-5-(trifluoromethyl)hexanoic Acid | C₇HF₁₃O₂ | 364.06 | 13 | 15899-29-3 |

Key Differences :

- Fluorination Pattern : The target compound is partially fluorinated , with fluorine atoms localized at specific positions, whereas PFHxA and PFHpA are fully fluorinated (all hydrogen atoms replaced by fluorine) .

- Acidity : The electron-withdrawing trifluoromethyl group in the target compound likely lowers its pKa compared to PFHxA (pKa ~0.5), making it a stronger acid .

- Applications : PFHxA is used in firefighting foams and surfactants, while the target compound’s unique structure may suit specialized applications in pharmaceuticals or corrosion inhibition .

Fluorinated Unsaturated Analogs

The unsaturated analog 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)-2-hexenoic acid (CAS: 239463-98-0) shares the same fluorination pattern but features a double bond at the 2-position. This structural difference introduces reactivity (e.g., susceptibility to addition reactions) and alters physical properties such as melting point and solubility .

Branched and Heteroatom-Substituted Derivatives

- Perfluoro(4-methylpent-2-enoic acid) (CAS: 103229-89-6): Contains a branched chain and a double bond, reducing thermal stability compared to the target compound .

- 4,4,5,5,6,6,6-Heptafluorohexanoic acid: Has seven fluorine atoms, making it less fluorinated and less acidic than the target compound .

Acidity and Stability

- The target compound’s pKa is estimated to be lower than PFHxA due to the combined electron-withdrawing effects of fluorine and the -CF₃ group.

- Thermal Stability: Higher than non-fluorinated acids but lower than fully perfluorinated analogs like PFHpA .

Solubility and Reactivity

- Solubility: Limited solubility in polar solvents due to high fluorination; more soluble in fluorinated solvents.

- Reactivity : The absence of double bonds in the target compound reduces reactivity compared to its unsaturated analog (CAS: 239463-98-0) .

生物活性

4,5,5,6,6,6-Hexafluoro-4-(trifluoromethyl)hexanoic acid is a fluorinated compound with significant biological activity. Its unique structure, characterized by multiple fluorine atoms, influences its interactions with biological systems. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.

- Molecular Formula : C7H5F9

- Molecular Weight : 260.10 g/mol

- CAS Number : 239463-97-9

Biological Activity Overview

The compound's biological activity can be summarized in several key areas:

-

Antimicrobial Activity

- Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties. For instance, derivatives of hexafluoro compounds have shown effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Staphylococcus aureus (VRSA) with minimum inhibitory concentrations (MIC) ranging from 0.031 to 0.062 µg/mL . The presence of trifluoromethyl groups has been linked to improved potency against these resistant strains.

-

Cytotoxicity

- Cytotoxicity studies have demonstrated that certain derivatives of this compound possess selective toxicity towards cancer cell lines. For example, compounds with MIC values below 1 µg/mL against Vero cells indicate a promising therapeutic index . The selectivity index for some derivatives suggests potential for development as anti-cancer agents.

-

Mechanism of Action

- The biological activity is hypothesized to be due to the electron-withdrawing nature of the fluorine atoms which enhances binding affinity to biological targets. Molecular docking studies reveal that these compounds can form stable interactions through hydrogen and halogen bonding with various enzyme targets . This mechanism may underlie their inhibitory effects on enzymes such as cholinesterases and lipoxygenases.

Data Table: Biological Activity Summary

Case Studies

- Fluorinated Salicylanilide Derivatives

- Cytotoxic Evaluation

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for producing 4,5,5,6,6,6-hexafluoro-4-(trifluoromethyl)hexanoic acid with high purity?

- Methodological Answer : Fluorinated compounds like this are typically synthesized via radical telomerization or nucleophilic substitution using perfluoroalkyl iodides. For example, describes analogous synthesis routes for hexafluoro-4-(trifluoromethyl)pent-2-enoic acid, involving fluorinated precursors and controlled reaction conditions (e.g., low-temperature radical initiation). Purification via fractional distillation or preparative HPLC is critical due to the compound’s high fluorine content and potential byproducts .

- Key Parameters : Reaction temperature (<50°C), solvent choice (e.g., fluorinated ethers), and catalyst selection (e.g., AIBN for radical reactions). Yield optimization requires monitoring fluorination efficiency via <sup>19</sup>F NMR .

Q. How can researchers structurally characterize this compound using spectroscopic and computational tools?

- Methodological Answer :

- Spectroscopy :

- <sup>19</sup>F NMR to confirm fluorination patterns (δ -70 to -120 ppm for CF3 and CF2 groups) .

- FT-IR for carboxylic acid (C=O stretch ~1700 cm<sup>-1</sup>) and C-F bonds (1100–1250 cm<sup>-1</sup>) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to observe [M-H]<sup>−</sup> peaks, with isotopic patterns matching fluorine abundance .

- Computational Modeling : Density Functional Theory (DFT) to predict electronic properties (e.g., acidity, HOMO-LUMO gaps) and compare with experimental data .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability under acidic or oxidative conditions?

- Methodological Answer : Stability studies under varying pH and oxidizing agents (e.g., H2O2) reveal degradation pathways. notes that perfluoroalkyl acids (PFAAs) like PFHxA resist hydrolysis but degrade under UV/sonication via radical chain scission. For this compound, the trifluoromethyl group may sterically hinder nucleophilic attack, while electron-withdrawing fluorines enhance carboxylic acid acidity (pKa ~1–2), affecting solubility and reactivity .

- Contradiction Analysis : While suggests antioxidant potential for similar fluorinated acids, PFAS analogs () show oxidative persistence in environmental matrices. Reconciling these requires evaluating context-specific redox behavior (e.g., in biological vs. environmental systems) .

Q. How can researchers assess environmental persistence and bioaccumulation potential?

- Methodological Answer :

- Analytical Workflow :

Sample Preparation : Solid-phase extraction (SPE) using WAX cartridges for aqueous matrices .

Quantification : LC-MS/MS with MRM transitions (e.g., m/z 313→269 for [M-H]<sup>−</sup>) and isotope dilution .

- Bioaccumulation Studies : Use in vitro models (e.g., hepatic microsomes) to measure half-life and logP (predicted >4.0 for high fluorination). Compare with regulatory thresholds (e.g., OECD 305 guidelines) .

Q. What strategies resolve discrepancies in reported biological activity (e.g., antioxidant vs. toxic effects)?

- Methodological Answer :

- In Vitro Assays :

- Antioxidant activity: DPPH/ABTS radical scavenging assays ( notes ROS scavenging for heptafluorohexanoic acid) .

- Cytotoxicity: MTT assays on human cell lines (e.g., HepG2) to evaluate IC50 and compare with PFAS toxicity thresholds .

- Contradiction Analysis : Dose-dependent effects are critical; low concentrations may exhibit antioxidant behavior, while higher doses induce oxidative stress via mitochondrial dysfunction. Cross-validate with transcriptomic profiling (e.g., Nrf2 pathway activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。